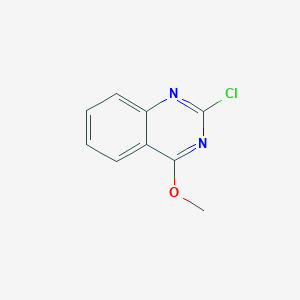

2-Chloro-4-methoxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAADIPJOLLZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506821 | |

| Record name | 2-Chloro-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77767-98-7 | |

| Record name | 2-Chloro-4-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Intermediate

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of potent and selective therapeutics. The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is one such "privileged structure".[1] Its rigid conformation and multiple points for functionalization allow it to serve as a versatile scaffold for engaging a wide array of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for conditions ranging from cancer to hypertension.[1]

Within this important class of compounds, 2-Chloro-4-methoxyquinazoline (CAS 77767-98-7) serves as a pivotal intermediate. Its strategic arrangement of a reactive chloro group at the C2 position and a stable methoxy group at the C4 position makes it an ideal building block for synthesizing complex, biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its chemical properties, validated synthesis protocols, characteristic reactivity, and its crucial role in modern drug development workflows.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and research. While extensive experimental data for this compound is not widely published, the following table summarizes its known attributes and predicted characteristics based on established chemical principles and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77767-98-7 | [2] |

| Molecular Formula | C₉H₇ClN₂O | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| Appearance | Solid (predicted/supplier data) | |

| Purity | Typically ≥97% (commercial grade) | |

| Melting Point | Data not found in published literature | |

| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF | |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | |

| SMILES | COC1=NC(=NC2=CC=CC=C21)Cl | [3] |

| InChIKey | CIAADIPJOLLZFK-UHFFFAOYSA-N | [3] |

Spectral Characterization Profile (Expected)

While a definitive, published spectrum for this specific molecule is elusive, a competent synthetic chemist can predict the key features based on its structure and data from analogous compounds, such as 2-aryl-4-methoxyquinazolines.[4]

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methoxy (-OCH₃) protons at approximately δ 4.2-4.3 ppm . The four aromatic protons on the fused benzene ring would appear as a complex series of multiplets in the range of δ 7.5-8.5 ppm .

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the methoxy carbon around δ 54-55 ppm . The aromatic and heterocyclic carbons will appear in the typical downfield region of δ 115-168 ppm .

-

Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195.03 , exhibiting a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak at m/z 197.03 with approximately one-third the intensity of the M peak).[3]

Synthesis and Purification

The synthesis of this compound is a well-established process in heterocyclic chemistry, typically proceeding through a two-step sequence from a readily available precursor. The causality behind this workflow is the differential reactivity of the two chlorine atoms in the key 2,4-dichloroquinazoline intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the success of each step is confirmed before proceeding. It is based on established methodologies for the synthesis of chloroquinazolines and their subsequent functionalization.[1]

Part A: Synthesis of 2,4-Dichloroquinazoline Intermediate

-

Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add quinazoline-2,4(1H,3H)-dione (10.0 g, 61.7 mmol).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 60 mL, 645 mmol) to the flask.

-

Expertise & Experience: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. A catalytic amount of N,N-dimethylaniline (0.5 mL) can be added to accelerate the reaction, though it often proceeds well without it.

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-5 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed. The solution should become clear and homogenous.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Trustworthiness: This step quenches the excess POCl₃. It is highly exothermic and must be performed slowly in a well-ventilated fume hood to control the release of HCl gas. A precipitate of the product will form.

-

-

Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude solid under vacuum. The resulting 2,4-dichloroquinazoline is often of sufficient purity (>95%) for the next step. If needed, it can be recrystallized from ethanol.

Part B: Regioselective Synthesis of this compound

-

Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully dissolving sodium metal (1.56 g, 67.8 mmol) in anhydrous methanol (80 mL) under an inert atmosphere (N₂ or Argon).

-

Expertise & Experience: Using freshly prepared sodium methoxide is crucial for high yield, as the commercial solution can degrade. The reaction is exothermic.

-

-

Reaction: To the cooled sodium methoxide solution, add a solution of 2,4-dichloroquinazoline (12.3 g, 61.7 mmol) in anhydrous THF (40 mL) dropwise at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC. The product will have a different Rf value than the starting dichloro-compound. The key to selectivity is using only a slight excess of the nucleophile and maintaining a low temperature, as this favors substitution at the more reactive C4 position.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add 100 mL of cold water to the residue. A solid precipitate will form.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure solid product.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the C2-chloro substituent. This reactivity is best understood in the context of its precursor, 2,4-dichloroquinazoline, where the C4 position is markedly more susceptible to nucleophilic aromatic substitution (SₙAr).

DFT calculations and experimental evidence confirm that the carbon atom at the C4 position has a higher LUMO coefficient, making it more electrophilic and thus more prone to nucleophilic attack than the C2 carbon. This electronic disparity allows for highly regioselective reactions. Once the C4 position is occupied by the methoxy group, the remaining C2-chloro group becomes the primary site for further functionalization.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This reaction pathway allows for the introduction of a wide variety of substituents at the C2 position, most notably substituted anilines.

Application in Drug Development: A Gateway to Kinase Inhibitors

This compound is not an end product but a high-value starting material for the synthesis of pharmacologically active compounds. Its primary application is in the construction of 4-anilinoquinazoline derivatives, a class of molecules that has proven exceptionally effective as tyrosine kinase inhibitors (TKIs).

Many cancers are driven by the aberrant signaling of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a perfect mimic of the adenine region of ATP, allowing it to sit in the kinase's ATP-binding pocket and block its function, thereby halting the downstream signaling that leads to cell proliferation.

Workflow Example: Synthesis of an Erlotinib Analogue

-

Core Synthesis: this compound is coupled with a functionalized aniline, such as 3-ethynyl-4-fluoroaniline, via a nucleophilic aromatic substitution reaction. This is typically carried out in a solvent like isopropanol or DMF at elevated temperatures.

-

Demethylation: The 4-methoxy group, which served to protect and direct the initial substitution, can be cleaved if a free hydroxyl group is desired in the final product. This is often accomplished using strong Lewis acids like BBr₃.

-

Final Functionalization: The ethynyl group on the aniline moiety can be further elaborated to introduce solubilizing groups or other functionalities to fine-tune the compound's pharmacokinetic properties.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective drug candidates.

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, data from structurally similar compounds like 2-chloro-4-methylquinazoline provide essential guidance.[5]

-

Hazard Classification (Expected):

-

Harmful if swallowed (Acute Toxicity, Oral)

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.

-

References

An In-depth Technical Guide to 2-Chloro-4-methoxyquinazoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-methoxyquinazoline, a key intermediate in medicinal chemistry. We will delve into its synthesis, reactivity, spectral characteristics, and safety considerations, offering insights valuable for its application in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the CAS number 77767-98-7, is a substituted quinazoline, a class of heterocyclic compounds recognized for their broad range of biological activities.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy group at the 4-position makes it a versatile building block for creating diverse molecular libraries.

Physical Properties Summary

| Property | Value | Source/Inference |

| Molecular Formula | C9H7ClN2O | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[4] |

| Melting Point | Not explicitly reported; likely in the range of 100-150 °C | Inferred from related methoxyquinazolines[4] |

| Boiling Point | Not reported; expected to be high due to its molecular weight and polarity | General chemical knowledge |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, and methanol | Inferred from general solubility of heterocyclic compounds |

| XlogP (predicted) | 3.0 | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A common and effective strategy involves the chlorination of a quinazolinone intermediate.

Conceptual Synthesis Workflow

Caption: A generalized synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of analogous quinazoline derivatives.[5][6]

Step 1: Synthesis of 4-Methoxy-2(1H)-quinazolinone

-

Reactants: A suitable anthranilamide or anthranilic acid derivative and a source of the C2 carbon (e.g., urea or cyanogen bromide).

-

Procedure:

-

In a round-bottom flask, combine the anthranilamide derivative with an excess of urea.

-

Heat the mixture to a molten state (typically 180-200 °C) and maintain the temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and treat it with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 4-methoxy-2(1H)-quinazolinone.

-

Step 2: Chlorination to this compound

-

Reactants: 4-Methoxy-2(1H)-quinazolinone, phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Procedure:

-

In a fume hood, carefully add 4-methoxy-2(1H)-quinazolinone to an excess of phosphorus oxychloride.

-

Add a few drops of N,N-dimethylaniline to catalyze the reaction.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution.

-

Filter the solid, wash thoroughly with cold water to remove any residual acid, and then with a dilute sodium bicarbonate solution.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 and C4 positions for nucleophilic attack. The chlorine atom at C2 is a good leaving group, making this position highly reactive towards a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution at the C2 position.

This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of various functional groups, such as amines, thiols, and alcohols, to generate libraries of potential drug candidates. For example, the reaction with anilines can yield 2-anilino-4-methoxyquinazolines, a scaffold present in numerous bioactive molecules.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Predicted Spectral Data

Based on the analysis of similar compounds, the following spectral characteristics can be anticipated:

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.5 ppm.- A singlet for the methoxy group protons around 4.0 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Carbon of the methoxy group around 55-60 ppm.- The carbon attached to chlorine (C2) would appear in the downfield region. |

| IR Spectroscopy | - C=N stretching vibrations around 1620-1580 cm⁻¹.- C-O stretching of the methoxy group around 1250 cm⁻¹.- C-Cl stretching around 800-600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.[3][7] |

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements: While a specific safety data sheet (SDS) for this compound is not widely available, related chloro-substituted heterocycles are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[8][9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Applications in Drug Discovery

The 2-chloroquinazoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] this compound serves as a crucial starting material for the synthesis of these derivatives. The ease of displacing the chloro group allows for the systematic exploration of the chemical space around the quinazoline core, a key strategy in lead optimization.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Chloro-4-methoxyquinazoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview

This technical guide provides a detailed exploration of 2-Chloro-4-methoxyquinazoline, a heterocyclic organic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical properties, synthesis, and potential applications, grounded in authoritative scientific evidence. As a key building block in the synthesis of more complex molecules, a thorough understanding of this compound is crucial for researchers engaged in the design and development of novel therapeutics.

I. Molecular Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of compounds composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position imparts distinct chemical characteristics that are pivotal to its reactivity and utility in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 77767-98-7 | [1] |

| Molecular Formula | C₉H₇ClN₂O | [2] |

| Molecular Weight | 194.62 g/mol | [2] |

| Melting Point | 99-100 °C | [3] |

| Boiling Point (Predicted) | 280.9±23.0 °C | [3] |

| Density (Predicted) | 1.333±0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.63±0.30 | [3] |

These properties are essential for designing reaction conditions, purification procedures, and for predicting the compound's behavior in various solvent systems.

II. Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound is conceptually rooted in the well-established chemistry of quinazolines. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred from the preparation of analogous compounds. The most probable synthetic route involves the selective nucleophilic substitution of a more elaborated precursor.

A common and versatile starting material for such syntheses is 2,4-dichloroquinazoline. The underlying principle of this synthetic strategy is the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a cornerstone of quinazoline chemistry and allows for the sequential and controlled introduction of different functional groups.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on the known reactivity of 2,4-dichloroquinazolines and represents a viable method for the preparation of this compound.

Reaction Scheme:

A proposed synthetic workflow for this compound.

Materials:

-

2,4-dichloroquinazoline

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the formation of the corresponding 4-hydroxyquinazoline as a byproduct.

-

Inert Atmosphere: An inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen.

-

Regioselectivity: The preferential reaction at the 4-position is due to the greater electrophilicity of this carbon, a well-documented phenomenon in quinazoline chemistry.

III. Spectroscopic Characterization

While a dedicated, publicly available, and fully assigned NMR spectrum for this compound is not readily found in the primary literature, the expected spectral features can be predicted based on the analysis of closely related analogs. For instance, the 1H and 13C NMR spectra of various 4-methoxyquinazolines have been reported in the supporting information of a study by The Royal Society of Chemistry, which can serve as a valuable reference for spectral interpretation.[4]

Expected 1H NMR Signals:

-

A singlet for the methoxy protons (-OCH₃) around 4.2 ppm.

-

A set of multiplets or distinct doublets and triplets in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the quinazoline ring system.

Expected 13C NMR Signals:

-

A signal for the methoxy carbon around 54 ppm.

-

A series of signals in the aromatic region (approximately 115-167 ppm) for the carbons of the quinazoline core. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C4) would be expected to resonate at the downfield end of this range.

IV. Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. The 2-chloro-4-substituted quinazoline motif, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.

While direct biological data for this compound is limited in the public domain, its structural similarity to other quinazoline-based compounds suggests its potential as a precursor for various therapeutic agents. For example, derivatives of 2-chloro-4-anilinoquinazoline have been investigated as potent anticancer agents.[1][5] One study highlighted a series of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy.[6]

Furthermore, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with significant in vivo activity in cancer models.[3] This underscores the potential of the 2-chloroquinazoline core in the development of novel oncology drugs.

The primary utility of this compound in a drug discovery program would likely be as a starting material or key intermediate. The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the generation of a library of compounds for biological screening.

Logical Relationship in Drug Discovery Workflow:

The role of this compound in a typical drug discovery pipeline.

V. Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined chemical properties and the predictable reactivity of its quinazoline core make it an attractive starting material for the synthesis of diverse molecular libraries. While direct biological data on this specific molecule is sparse, the established biological activities of related quinazoline derivatives, particularly in the realm of oncology, suggest that novel compounds derived from this compound could hold therapeutic promise. Future research efforts should focus on the exploration of its synthetic utility and the systematic biological evaluation of its derivatives to unlock their full potential in the development of new medicines.

VI. References

-

Cymit Química S.L. CAS 77767-98-7: Quinazoline, 2-chloro-4-methoxy-. --INVALID-LINK--

-

The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023. --INVALID-LINK--

-

Sirisoma, N., et al. "Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity." Journal of medicinal chemistry 51.15 (2008): 4771-4779. --INVALID-LINK--

-

ChemicalBook. This compound CAS#: 77767-98-7. --INVALID-LINK--

-

Insuasty, A., et al. "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking." RSC advances 11.45 (2021): 28256-28269. --INVALID-LINK--

-

SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. --INVALID-LINK--

-

Barbosa, M. L., et al. "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European journal of medicinal chemistry 71 (2014): 1-14. --INVALID-LINK--

References

- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. rsc.org [rsc.org]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-methoxyquinazoline in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability. 2-Chloro-4-methoxyquinazoline, a key heterocyclic scaffold in medicinal chemistry, presents a solubility profile that is paramount to its application. This guide provides an in-depth technical exploration of the principles and methodologies for determining the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, offers a predictive framework based on molecular structure, and details rigorous experimental protocols for both thermodynamic and kinetic solubility assessment. It is designed to empower researchers with the foundational knowledge and practical tools necessary to confidently and accurately characterize this crucial physicochemical property.

Introduction: The Quinazoline Scaffold and the Primacy of Solubility

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. This compound (CAS No: 77767-98-7) serves as a vital intermediate in the synthesis of these complex molecules.[1] Its reactivity, governed by the chloro and methoxy substitutions, allows for diverse molecular elaboration. However, the success of any synthetic or formulation endeavor hinges on a thorough understanding of its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the formulation of a viable drug product. This guide, therefore, addresses the critical need for a comprehensive understanding of the solubility of this compound in relevant organic solvent systems.

Theoretical Framework: Predicting Solubility from First Principles

Before embarking on empirical measurement, a predictive assessment of solubility can guide solvent selection and experimental design. This is rooted in the adage "like dissolves like," which, in chemical terms, refers to the interplay of polarity and intermolecular forces.

Molecular Structure Analysis of this compound

To understand its solubility, we must first examine the structure of this compound.

-

Chemical Formula: C₉H₇ClN₂O[1]

-

Molecular Weight: 194.62 g/mol [1]

-

Structure: The molecule consists of a bicyclic quinazoline core. A methoxy group (-OCH₃) is attached at the 4-position, and a chloro group (-Cl) is at the 2-position.

The quinazoline core, with its two nitrogen atoms, introduces polar characteristics. The chloro group is electron-withdrawing and contributes to the molecule's overall polarity. The methoxy group can act as a hydrogen bond acceptor. The benzene ring portion of the scaffold is nonpolar. This combination of polar and nonpolar features suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents with intermediate polarity.

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium. The process of dissolution can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice (Lattice Energy).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (Solvation Energy).

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For a compound to dissolve, the Gibbs free energy change (ΔGsol) must be negative. This is governed by the equation:

ΔGsol = ΔHsol - TΔSsol

Where T is the temperature and ΔSsol is the change in entropy. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and solvent-solvent interactions.

Predictive Solubility Assessment

Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups (nitrogens, chloro, methoxy) will have weak interactions with nonpolar solvents, insufficient to overcome the crystal lattice energy. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. Solvents like DMF and DMSO are highly polar and are likely to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While the quinazoline nitrogens and methoxy oxygen can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute may limit solubility compared to highly polar aprotic solvents. |

| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks significant hydrogen bonding donor capability, making it largely hydrophobic. |

Experimental Determination of Solubility: A Methodological Guide

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The two primary types of solubility measurements are Thermodynamic and Kinetic.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). For this compound and related compounds, the following precautions are advised:

-

Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials.

Thermodynamic Solubility (Equilibrium Method)

This method determines the true equilibrium solubility of the most stable crystalline form of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a final volume that brings the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve of this compound.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. This is often more relevant to high-throughput screening environments.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Solvent Addition: Add the organic solvent of interest to each well, typically resulting in a final DMSO concentration of 1-5%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent blank.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound:

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Solvent Polarity: As predicted, the polarity of the solvent will have a significant impact on solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and thus different solubilities. The most stable polymorph will have the lowest solubility.

-

pH (in aqueous or protic solvents): While not the focus of this guide, it is important to note that the basic nitrogen atoms in the quinazoline ring can be protonated at low pH, which would dramatically increase aqueous solubility.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property that can be approached through both predictive and experimental lenses. By understanding the interplay of its molecular structure with various solvent properties, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed methodologies provided in this guide offer a robust framework for the accurate and reproducible determination of both thermodynamic and kinetic solubility, empowering scientists in the fields of chemical research and drug development to optimize their workflows and accelerate their discovery efforts.

References

stability and storage conditions for 2-Chloro-4-methoxyquinazoline

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-methoxyquinazoline

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Compounds like gefitinib and erlotinib, which feature the quinazoline core, have revolutionized cancer treatment by targeting key signaling pathways. This compound (CAS No: 77767-98-7) represents a critical building block for the synthesis of these next-generation targeted therapies. Its reactivity, governed by the chloro and methoxy substituents, allows for versatile molecular elaboration.

However, the very features that make this compound a valuable synthetic intermediate also render it susceptible to degradation if not handled and stored with meticulous care. The integrity of this starting material is paramount; impurities or degradation products can compromise reaction yields, introduce downstream purification challenges, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven protocols for its storage, handling, and analytical assessment to ensure its integrity from receipt to reaction.

Part 1: Physicochemical Profile and Intrinsic Stability

Understanding the inherent physicochemical properties of this compound is the foundation for predicting its behavior and establishing appropriate handling protocols. The molecule's stability is a direct function of its structure: a fused aromatic quinazoline ring system substituted with an electron-withdrawing chloro group at the 2-position and an electron-donating methoxy group at the 4-position.

The 2-position of the quinazoline ring is electrophilic, making the chloro-substituent a competent leaving group susceptible to nucleophilic displacement. The methoxy group at the 4-position modulates the electronic character of the ring system. While the core quinazoline structure is generally robust, the reactivity of the 2-chloro position is the primary consideration for its stability.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (C9H7ClN2O).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77767-98-7 | [3][4] |

| Molecular Formula | C9H7ClN2O | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| Appearance | White to Pale yellow-green solid (crystal/powder) | [6] |

| Solubility | Soluble in Toluene | [6] |

| Predicted pKa | 1.63 ± 0.30 | [3] |

| Chemical Stability | Stable under proper, standard ambient conditions. | [6] |

Part 2: Extrinsic Factors and Degradation Pathways

While intrinsically stable under ideal conditions, the integrity of this compound can be compromised by several environmental factors. The primary degradation pathway of concern is hydrolysis of the 2-chloro substituent. Other potential pathways include photolytic decomposition and oxidation.

Key Destabilizing Factors:

-

Moisture (Humidity): This is the most critical factor. The electrophilic carbon at the 2-position is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the chloro group with a hydroxyl group, forming 2-hydroxy-4-methoxyquinazoline. Therefore, storage in a dry, desiccated environment is mandatory.[3][7]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. To minimize degradation, storage at reduced temperatures is highly recommended, with freezer storage being optimal for long-term preservation.[3]

-

Light: Aromatic and heterocyclic compounds can be susceptible to photolytic degradation. Although specific data for this compound is limited, general best practices dictate storing it in a dark place or in amber vials to prevent light-induced decomposition.[6][8]

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can potentially react with the quinazoline ring system.[6]

Diagram 2: Potential Degradation Pathways

Caption: Primary degradation pathways for this compound.

Part 3: Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's purity is maintained. Deviation from these conditions introduces a significant risk of degradation, which can compromise experimental results.

Table 2: Recommended Storage Conditions

| Duration | Temperature | Atmosphere | Container | Conditions to Avoid |

| Short-Term (< 3 months) | 2-8 °C (Refrigerated) | Dry, Inert Gas (Ar/N₂) | Tightly sealed, opaque/amber vial | Light, moisture, heat, incompatible materials |

| Long-Term (> 3 months) | ≤ -20 °C (Freezer) | Dry, Inert Gas (Ar/N₂) | Tightly sealed, opaque/amber vial | Light, moisture, heat, incompatible materials |

Experimental Protocol 1: Compound Storage and Management

This protocol ensures the compound is stored under optimal conditions from the moment of receipt.

Methodology:

-

Receiving: Upon receipt, immediately inspect the container seal for integrity. Do not accept if the seal is broken.

-

Environment Transfer: Transfer the container to a controlled, low-humidity environment (e.g., a glovebox or a desiccator) for opening.

-

Aliquoting (If Required): If the entire stock will not be used at once, aliquot the required amount into smaller, appropriately sized amber glass vials. This minimizes the exposure of the main stock to atmospheric conditions during repeated use.

-

Inert Atmosphere: Before sealing, flush the headspace of the primary container and all aliquots with a dry, inert gas such as argon or nitrogen.

-

Sealing: Seal the vials tightly with high-quality, chemically resistant caps (e.g., PTFE-lined). For added protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label all vials with the compound name, CAS number, date of receipt/aliquoting, and storage conditions.

-

Storage: Place the sealed vials in the appropriate temperature-controlled environment (-20°C for long-term storage).[3] Log the storage location and details in the laboratory inventory management system.

Experimental Protocol 2: Safe Laboratory Handling

This protocol details the steps for safely handling the compound to prevent exposure and contamination.

Methodology:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[6][9]

-

Ventilation: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[6]

-

Weighing: Use an anti-static weighing dish. Tare the balance with the dish. Carefully transfer the desired amount of this compound to the dish using a clean spatula.

-

Dissolution: Add the weighed solid to a suitable vessel containing the desired solvent (e.g., toluene). Cap the vessel immediately and mix using a vortex or magnetic stirrer until fully dissolved.

-

Post-Handling: After use, securely reseal the source container, flushing with inert gas if possible.

-

Decontamination: Thoroughly clean the spatula, weighing dish, and work surface. Wash hands thoroughly after handling.[6]

Part 4: Analytical Verification of Stability

Regular analytical testing is the ultimate confirmation of compound integrity. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and detecting the formation of potential degradation products.[10][11]

Diagram 3: Workflow for a Compound Stability Study

Caption: A typical experimental workflow for assessing compound stability.

Experimental Protocol 3: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method for quantifying the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[11]

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

-

-

Analysis: Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The formation of the primary hydrolytic degradant, 2-hydroxy-4-methoxyquinazoline, would be indicated by the appearance of a new, more polar peak (earlier retention time) in the chromatogram.

Conclusion

This compound is a stable compound when managed under appropriate conditions. Its primary liability is the 2-chloro group's susceptibility to hydrolysis, a process accelerated by moisture and heat. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage at or below -20°C in a dry, inert, and dark environment—researchers can effectively mitigate degradation risks. Regular analytical verification via HPLC provides the necessary quality control to ensure that the material's integrity is preserved, thereby safeguarding the reliability and reproducibility of downstream synthetic applications in drug discovery and development.

References

- 1. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 77767-98-7 [m.chemicalbook.com]

- 4. This compound | 77767-98-7 [chemicalbook.com]

- 5. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

hazards and safety precautions for 2-Chloro-4-methoxyquinazoline

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-4-methoxyquinazoline

Introduction

In the landscape of pharmaceutical research and drug development, quinazoline derivatives are of significant interest due to their broad spectrum of biological activities. This compound, as a key intermediate in the synthesis of more complex molecules, is a compound that researchers may frequently encounter. The safe handling of such reactive intermediates is paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This technical guide provides a comprehensive overview of the potential hazards associated with this compound, extrapolated from its close structural analogs, and outlines detailed safety precautions for its handling, storage, and disposal.

Chapter 1: Extrapolated Hazard Identification and Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is lacking, the consistent hazard profile of its analogs provides a strong basis for a conservative safety approach.

Chemical Identity and Structural Analogs

This compound is a heterocyclic aromatic compound with a quinazoline core, substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position.

Caption: Chemical structure of this compound.

The primary analogs used for hazard extrapolation are:

-

2-Chloro-4-methylquinazoline: Differs by a methyl group instead of a methoxy group at the 4-position.

-

4-Chloroquinazoline: Lacks a substituent at the 2-position and has a chlorine at the 4-position.

Comparative GHS Hazard Classifications of Analogs

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below summarizes the GHS classifications for the referenced analogs.

| Hazard Class | 2-Chloro-4-methylquinazoline[1][2] | 4-Chloroquinazoline[3] |

| Pictogram(s) |

|

|

| Signal Word | Warning | Danger |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

Analysis of Potential Health Hazards

Based on the data from its analogs, this compound should be presumed to be a hazardous substance.

-

Acute Toxicity (Oral): The analogs are classified as "Harmful if swallowed" or "Toxic if swallowed".[1][2][3] This suggests that ingestion of this compound could lead to significant adverse health effects. The quinazoline ring system itself can interact with various biological targets, and its chlorinated nature can enhance its reactivity and toxicity.

-

Skin Corrosion/Irritation: Both analogs are known to cause skin irritation.[1][2][3] Direct contact with the skin is likely to cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin reactions.

-

Serious Eye Damage/Irritation: This is a critical concern. The analogs are classified as causing "serious eye irritation" or "serious eye damage".[1][2][3] Contact with the eyes could lead to irreversible damage. The causality lies in the chemical's ability to react with the delicate tissues of the eye.

-

Specific Target Organ Toxicity (Single Exposure): Both analogs may cause respiratory irritation.[1][2][3] Inhalation of dusts can lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.

Chapter 2: Prudent Laboratory Practices and Protocols

Given the extrapolated hazards, a stringent set of laboratory practices is mandatory when working with this compound.

Engineering Controls

Primary containment is the most effective way to minimize exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.

Caption: A typical safe handling workflow for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[4]

-

Hand Protection: Use chemically resistant gloves, such as nitrile, with a minimum thickness of 0.11 mm. Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[6]

Handling Procedures

-

Weighing and Transferring:

-

Designate a specific area within the fume hood for handling the compound.

-

Use a disposable anti-static weigh boat to prevent scattering of the powder.

-

Gently scoop the required amount of the compound using a clean spatula.

-

Close the container tightly immediately after use.

-

Carefully add the weighed compound to the reaction vessel or solvent.

-

-

Preparing Solutions:

-

Add the solid this compound to the solvent slowly to avoid splashing.

-

If the dissolution is exothermic, ensure the vessel is adequately cooled.

-

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area that can be locked.[4][6]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases, as these could potentially react with the chloro-quinazoline moiety.[4]

Chapter 3: Emergency and Disposal Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

The following first-aid measures are based on the recommendations for the analog compounds and should be implemented immediately while seeking professional medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow that could disperse the dust.

-

Contain: Prevent the spill from spreading by using a chemical absorbent sock or other suitable barrier.

-

Clean-up:

-

Wear the appropriate PPE, including respiratory protection.

-

Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand.

-

Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5]

-

Avoid creating dust during the clean-up process.

-

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: A direct water jet may scatter the material.

-

Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.

-

Procedure: The material should be disposed of by a licensed chemical disposal company. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a conservative approach based on the known hazards of its structural analogs is essential for its safe handling. This compound should be treated as a substance that is harmful or toxic if swallowed, causes skin and severe eye irritation, and may cause respiratory irritation. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling and disposal procedures outlined in this guide is imperative to minimize risk and ensure a safe research environment. Always prioritize a thorough risk assessment before beginning any new experimental protocol involving this or any other potentially hazardous chemical.

References

- 1. 2-Chloro-4-methylquinazoline | C9H7ClN2 | CID 15269580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylquinazoline - Safety Data Sheet [chemicalbook.com]

- 3. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-4-methoxyquinazoline

For the attention of researchers, scientists, and drug development professionals, this guide delineates the current understanding of the mechanism of action of 2-Chloro-4-methoxyquinazoline. This document moves beyond a superficial overview to provide a detailed synthesis of available scientific literature, offering insights into its molecular interactions and cellular effects. While direct, extensive research on this compound is limited, this guide draws upon data from closely related analogs and the broader quinazoline class to postulate its likely mechanisms, providing a robust framework for future investigation.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[1] Its versatile structure allows for substitutions at various positions, leading to a wide array of biological activities.[1] Notably, quinazoline derivatives have been extensively developed as anticancer agents, with several compounds gaining FDA approval for the treatment of various malignancies.[1][2] These approved drugs primarily function as protein kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3]

The Dominant Paradigm: Quinazolines as Kinase Inhibitors

A significant body of research has established the role of quinazoline derivatives as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs).[3] Many of these compounds, especially those with a 4-anilino substitution, are designed to compete with adenosine triphosphate (ATP) in the catalytic cleft of the kinase domain.[3] This competitive inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.

Key RTKs targeted by quinazoline-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in a variety of cancers, EGFR is a primary target for quinazoline drugs like gefitinib and erlotinib.[2] Inhibition of EGFR disrupts pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients, VEGFR is another important target for quinazoline derivatives.[3][4] Dual inhibitors targeting both EGFR and VEGFR have also been developed.[5]

The following diagram illustrates the general mechanism of quinazoline-based RTK inhibitors.

Caption: General mechanism of quinazoline derivatives as RTK inhibitors.

An Alternative Mechanism: Apoptosis Induction via Tubulin Polymerization Inhibition

While kinase inhibition is a well-established mechanism for many quinazolines, emerging evidence suggests that compounds with different substitution patterns may act through distinct pathways. Research on a close structural analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , reveals a potent pro-apoptotic activity that is independent of EGFR kinase inhibition.[6][7] This compound was identified through a high-throughput screening for caspase-3 activators, indicating its ability to directly trigger the cellular machinery of programmed cell death.[7]

The primary mechanism of action for this analog was found to be the inhibition of tubulin polymerization .[7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces mitotic arrest, ultimately leading to the activation of the apoptotic cascade.[7]

This finding is significant as it differentiates the mechanism of this class of 2-chloro-4-substituted quinazolines from the more extensively studied 4-anilinoquinazoline kinase inhibitors.[7] The presence of the methoxy group at the 4-position, as in the topic compound, may favor this alternative mechanism.

The proposed signaling pathway for this alternative mechanism is depicted below.

Caption: Proposed mechanism of apoptosis induction by 2-chloro-4-substituted quinazolines.

Other Potential Biological Activities

The versatility of the quinazoline scaffold extends to other therapeutic areas. For instance, derivatives of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline have been synthesized and shown to possess anti-inflammatory properties.[8] While the exact mechanism for this activity was not fully elucidated in the cited study, it is often associated with the inhibition of enzymes like cyclooxygenases (COX). This suggests that this compound and its analogs could be explored for indications beyond oncology.

Furthermore, some quinazoline derivatives have been reported to interact directly with DNA, either through intercalation or groove binding, leading to cytotoxic effects.[9][10] This represents another potential, though less commonly reported, mechanism of action for this class of compounds.

Quantitative Data on Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a quantitative basis for understanding the potential potency of the topic compound.

| Compound | Activity | Cell Line | IC50 / EC50 | Reference |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation | T47D | 2 nM | [7] |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Cell Proliferation Inhibition (GI50) | T47D | 2 nM | [7] |

| A 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative | Anti-inflammatory | - | 1.772 µg/ml | [8] |

| A quinazoline-chalcone derivative (14g) | Antiproliferative (GI50) | K-562 | 0.622 µM | [10][11] |

| A 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Cytotoxic (IC50) | HCT116 | 5.64 ± 0.68 µM | [12] |

| A 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | Cytotoxic (IC50) | HepG2 | 23.18 ± 0.45 µM | [12] |

Experimental Protocols for Mechanistic Studies

To further elucidate the precise mechanism of action of this compound, a series of well-established experimental workflows are recommended.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

Coat a 96-well plate with a substrate for the kinase of interest (e.g., a poly-Glu-Tyr peptide for tyrosine kinases).

-

Add the kinase, ATP, and varying concentrations of this compound to the wells.

-

Incubate to allow the kinase reaction to proceed.

-

Wash the wells and add a primary antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate and measure the absorbance to quantify kinase activity.

-

-

In-cell Western Blotting:

-

Treat cancer cell lines known to overexpress certain kinases (e.g., A549 for EGFR) with this compound.

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe with antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Caption: Experimental workflow for assessing kinase inhibition.

Apoptosis and Cell Cycle Assays

Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for various time points.

-

Stain the cells with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (stains the nucleus of late apoptotic/necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Caspase Activity Assay:

-

Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with the compound.

-

-

Cell Cycle Analysis:

-

Fix and stain the DNA of treated cells with a fluorescent dye (e.g., PI).

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on tubulin polymerization.

Methodology:

-

In Vitro Tubulin Polymerization Assay:

-

Use a commercially available kit containing purified tubulin.

-

Initiate polymerization by adding a GTP-containing buffer and warming the solution.

-

Monitor the increase in absorbance at 340 nm over time in the presence and absence of this compound. Known tubulin inhibitors (e.g., paclitaxel, colchicine) should be used as controls.

-

-

Immunofluorescence Microscopy:

-

Treat cells with the compound and then fix and permeabilize them.

-

Stain the microtubules with an anti-tubulin antibody conjugated to a fluorescent dye.

-

Visualize the microtubule network using a fluorescence microscope to observe any disruptions or changes in morphology.

-

Conclusion and Future Directions

Future research should focus on directly assessing the effects of this compound on a panel of kinases and on tubulin dynamics to definitively establish its primary mechanism of action. Structure-activity relationship (SAR) studies around the 2-chloro and 4-methoxy positions could further optimize its potency and selectivity for a specific target. The potential anti-inflammatory and DNA-binding activities also warrant further exploration. A comprehensive understanding of its molecular interactions will be crucial for its potential development as a therapeutic agent.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-Chloro-4-methoxyquinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals